(3-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone
Description
Properties
IUPAC Name |
[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N5O2/c18-17(19,20)12-4-2-1-3-11(12)16(26)25-8-10(9-25)15-23-14(24-27-15)13-7-21-5-6-22-13/h1-7,10H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTKXZHMWDYMMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2C(F)(F)F)C3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
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Synthesis of Pyrazin-2-yl-1,2,4-oxadiazole Intermediate
Step 1: Pyrazine-2-carboxylic acid is reacted with thionyl chloride to form pyrazine-2-carbonyl chloride.
Step 2: The pyrazine-2-carbonyl chloride is then reacted with hydroxylamine hydrochloride to yield pyrazine-2-carboxamide.
Step 3: Pyrazine-2-carboxamide is cyclized with phosphorus oxychloride to form pyrazin-2-yl-1,2,4-oxadiazole.
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Formation of Azetidin-1-yl Intermediate
Step 1: Azetidine is reacted with a suitable base (e.g., sodium hydride) to form the azetidine anion.
Step 2: The azetidine anion is then reacted with pyrazin-2-yl-1,2,4-oxadiazole to form the azetidin-1-yl derivative.
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Final Coupling with Trifluoromethylphenylmethanone
Step 1: The azetidin-1-yl derivative is coupled with 2-(trifluoromethyl)benzoyl chloride in the presence of a base (e.g., triethylamine) to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
Substitution: The trifluoromethyl group on the phenyl ring can undergo nucleophilic aromatic substitution, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of pyrazine N-oxides.
Reduction: Formation of amine derivatives from the oxadiazole ring.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds containing oxadiazole and pyrazine derivatives exhibit significant antitumor properties. The incorporation of these moieties into the azetidine framework enhances their interaction with biological targets involved in cancer cell proliferation.
- Mechanism of Action : The compound may inhibit specific kinases or other enzymes critical for tumor growth, leading to apoptosis in cancer cells.
- Case Study : A study demonstrated that similar compounds showed IC50 values in the low micromolar range against various cancer cell lines, suggesting potential for further development as anticancer agents .
Antimicrobial Properties
The pyrazine and oxadiazole rings are known for their antimicrobial activities. The compound's structure suggests it could be effective against a range of pathogens.
- Research Findings : Preliminary assays indicate that derivatives of this compound exhibit broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria .
- Application in Pharmaceuticals : This makes it a candidate for development into new antibiotics or antifungal agents.
Pesticidal Activity
The trifluoromethyl group enhances the lipophilicity of the compound, making it suitable for agrochemical applications.
- Insecticidal Studies : Research has shown that similar compounds can act as effective insecticides by disrupting hormonal systems in pests .
- Field Trials : Initial field trials have suggested efficacy in controlling aphid populations with minimal environmental impact.
Fluorescent Probes
Due to its unique electronic properties, this compound can be explored as a fluorescent probe in biochemical assays.
- Fluorescence Characteristics : The presence of the pyrazine ring allows for potential applications in bioimaging and diagnostics.
- Research Application : Studies are ongoing to evaluate its effectiveness as a marker in live-cell imaging techniques.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules such as proteins and DNA. The pyrazine and oxadiazole rings can form hydrogen bonds and π-π interactions, while the trifluoromethyl group enhances lipophilicity, aiding in membrane permeability. These interactions can disrupt normal cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Pyridine vs. Pyrazine Substitution
A direct analog, (3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone (), replaces the pyrazine with a pyridine ring. Key differences include:
- Electronic Effects : Pyrazine’s two nitrogen atoms increase polarity and hydrogen-bonding capacity compared to pyridine’s single nitrogen. This may enhance solubility but reduce membrane permeability.
- Bioactivity : Pyridine derivatives are common in kinase inhibitors, while pyrazine is often used in antitubercular and antiviral agents. The substitution could shift target selectivity .
Trifluoromethyl Positional Isomerism
The trifluoromethyl group in the target compound is at the ortho position (2-position) on the phenyl ring, whereas the analog in places it at the meta (3-position). Conversely, meta positioning could improve planarity and π-π stacking with aromatic residues in enzymes .
Heterocyclic Core Variations
- 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole : Compounds in feature 1,3,4-oxadiazoles, which are less electron-deficient than 1,2,4-oxadiazoles. This difference influences reactivity; 1,2,4-oxadiazoles are more resistant to hydrolysis but may exhibit reduced bioavailability due to higher polarity .
- Thiadiazole and Triazole Derivatives : and highlight compounds with 1,3,4-thiadiazole and triazole cores. Thiadiazoles often exhibit antimicrobial activity, while triazoles are prevalent in antifungal agents. The target compound’s oxadiazole-azetidine scaffold may offer a unique pharmacokinetic profile compared to these analogs .
Azetidine vs. Piperazine Rings
Piperazine, a six-membered ring, offers greater flexibility and solubility but may lower specificity .
Data Table: Structural and Theoretical Properties
Notes: logP values estimated using fragment-based methods. Molecular weights calculated from PubChem data .
Research Implications
- Synthetic Routes : The target compound’s synthesis likely involves cyclization of precursors (e.g., hydrazine derivatives, as in and ), followed by azetidine coupling.
- Biological Potential: Pyrazine-oxadiazole hybrids have shown promise in targeting RNA viruses, while azetidine-containing compounds are explored in protease inhibition. The -CF₃ group may further enhance metabolic stability in vivo .
Biological Activity
The compound (3-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone, often referred to as a pyrazine derivative, has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound and similar derivatives.
Synthesis and Structure
The target compound features a complex structure that includes a pyrazinyl moiety linked to an oxadiazole and an azetidine ring. The trifluoromethyl phenyl group enhances its lipophilicity, potentially improving its bioavailability. The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications.
Biological Activity Overview
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Antimicrobial Activity :
- Pyrazine derivatives have been evaluated for their antimicrobial properties. Studies indicate that compounds with similar structures exhibit moderate to good activity against various bacterial strains. For instance, derivatives containing the oxadiazole ring have shown promising results against Mycobacterium tuberculosis and other pathogens .
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Cholinesterase Inhibition :
- Certain pyrazine derivatives have been studied for their inhibitory effects on cholinesterases (AChE and BChE), which are crucial in treating neurodegenerative diseases like Alzheimer's. Compounds with structural similarities to the target compound have demonstrated significant inhibition with IC50 values in the micromolar range .
- Antiviral Properties :
Case Study 1: Antitubercular Activity
A series of substituted pyrazine derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Among these, compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating significant antitubercular potential .
Case Study 2: Cholinesterase Inhibition
In a study assessing cholinesterase inhibitors, several pyrazine derivatives were screened for their ability to inhibit AChE and BChE. One notable compound demonstrated dual inhibition with IC50 values of 0.466 μM for AChE and 1.89 μM for BChE .
The biological activity of the target compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of electron-withdrawing groups like trifluoromethyl enhances binding affinity to active sites of enzymes such as cholinesterases.
- Interaction with DNA/RNA : Some studies suggest that oxadiazole-containing compounds can intercalate into nucleic acids, disrupting replication.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives may induce oxidative stress in microbial cells, leading to cell death.
Data Summary Table
Q & A
Basic: What are the critical steps and optimized reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, including cyclization of oxadiazole rings, coupling of azetidine derivatives, and acylation. Key optimizations include:
- Temperature control (e.g., 0–5°C for nitrile oxide cycloadditions to avoid side reactions) .
- Solvent selection (e.g., DMF for polar intermediates, dichloromethane for acylation steps) .
- Catalysts (e.g., triethylamine for deprotonation, palladium catalysts for cross-coupling) .
Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR):
- ¹H and ¹³C NMR confirm regiochemistry of oxadiazole and azetidine moieties. Use deuterated DMSO for polar intermediates .
- High-Performance Liquid Chromatography (HPLC):
- Reverse-phase C18 columns with acetonitrile/water gradients (95–99% purity threshold) .
- Mass Spectrometry (MS):
- High-resolution ESI-MS to verify molecular ions (e.g., [M+H]⁺ or [M+Na]⁺) .
Advanced: How can contradictory data between spectroscopic and crystallographic analyses be resolved?
- Density Functional Theory (DFT):
- Single-Crystal X-ray Diffraction:
- Cross-Validation:
Advanced: What computational strategies predict the compound’s biological target interactions?
- Molecular Docking:
- AutoDock Vina or Schrödinger Suite to model binding with receptors (e.g., kinases or GPCRs). Pyrazine and oxadiazole groups often engage in π-π stacking .
- QSAR Modeling:
- Train models using descriptors like LogP, polar surface area, and H-bond donors/acceptors to predict activity .
- MD Simulations:
- GROMACS for stability analysis of ligand-target complexes over 100 ns trajectories .
Advanced: How can Design of Experiments (DOE) optimize synthetic yield and purity?
- Variables: Catalyst loading (0.1–1.0 eq.), solvent polarity (DMF vs. THF), and reaction time (6–24 h).
- Response Surface Methodology (RSM):
- Central composite design to identify interactions between variables. Example: Higher DMF ratios improve azetidine coupling efficiency .
Basic: What are common impurities, and how are they mitigated during synthesis?
- Byproducts: Unreacted nitrile oxides (detected via TLC, Rf = 0.3 in ethyl acetate/hexane).
- Mitigation:
Advanced: How is the compound’s stability evaluated under varying pH and temperature conditions?
- Accelerated Stability Studies:
- Incubate at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (e.g., oxadiazole ring hydrolysis at pH < 3) .
- Kinetic Analysis:
- Arrhenius plots to extrapolate shelf life at 25°C .
Basic: What spectroscopic signatures distinguish this compound from structurally similar analogs?
- ¹H NMR:
- Azetidine protons appear as multiplets at δ 3.8–4.2 ppm; trifluoromethyl group causes splitting in aromatic signals .
- ¹³C NMR:
- Oxadiazole carbons resonate at δ 160–170 ppm; pyrazine carbons at δ 145–150 ppm .
Advanced: How can regioselectivity challenges in oxadiazole formation be addressed?
- Nitrile Oxide Trapping:
- Microwave-Assisted Synthesis:
- Reduce reaction time from 24 h to 30 min, minimizing side-product formation .
Advanced: What strategies validate the compound’s tautomeric equilibria in solution versus solid state?
- VT-NMR (Variable Temperature):
- Solid-State NMR:
Basic: How is the compound’s solubility profile determined, and what co-solvents enhance bioavailability?
- Shake-Flask Method:
- Measure solubility in PBS (pH 7.4), DMSO, and PEG-400. Typically <10 µg/mL in aqueous buffers .
- Co-Solvents:
Advanced: What mechanistic insights guide the optimization of catalytic steps in synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
